1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride
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Overview
Description
1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride typically involves the reaction of 1-ethyl-4,5,6,7-tetrahydrobenzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Ethyl-4,5,6,7-tetrahydrobenzimidazole
- 5-Aminomethyl-4,5,6,7-tetrahydrobenzimidazole
- 1-Ethyl-5-aminomethylbenzimidazole
Comparison: 1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride is unique due to the presence of both the ethyl and aminomethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and bioavailability, making it a valuable candidate for various applications .
Properties
CAS No. |
96224-21-4 |
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Molecular Formula |
C10H19Cl2N3 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13;;/h7-8H,2-6,11H2,1H3;2*1H |
InChI Key |
CYHPUTSXVNGUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1CCC(C2)CN.Cl.Cl |
Origin of Product |
United States |
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